3-Oxo-3-(2,3,6-trimethoxyphenyl)propionic acid methyl ester
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Overview
Description
3-Oxo-3-(2,3,6-trimethoxyphenyl)propionic acid methyl ester is a chemical compound with the molecular formula C13H16O6 and a molecular weight of 268.263 g/mol . This compound is characterized by the presence of a 3-oxo group and a 2,3,6-trimethoxyphenyl group attached to a propionic acid methyl ester backbone . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-(2,3,6-trimethoxyphenyl)propionic acid methyl ester typically involves the reaction of 2,3,6-trimethoxybenzaldehyde with a suitable reagent to introduce the 3-oxo group and the propionic acid methyl ester moiety . Common reagents used in this synthesis include methyl acetoacetate and a base such as sodium ethoxide . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3-(2,3,6-trimethoxyphenyl)propionic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the 3-oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-Oxo-3-(2,3,6-trimethoxyphenyl)propionic acid methyl ester is used in several scientific research fields:
Mechanism of Action
The mechanism of action of 3-Oxo-3-(2,3,6-trimethoxyphenyl)propionic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 3-Oxo-3-(3,4,5-trimethoxyphenyl)propionic acid methyl ester .
- 3-Oxo-3-(2,4,6-trimethoxyphenyl)propionic acid methyl ester .
Uniqueness
3-Oxo-3-(2,3,6-trimethoxyphenyl)propionic acid methyl ester is unique due to the specific arrangement of methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity . This distinct structure allows for specific interactions with molecular targets, making it valuable in various research applications .
Biological Activity
3-Oxo-3-(2,3,6-trimethoxyphenyl)propionic acid methyl ester is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a propionic acid backbone and a trimethoxyphenyl group, suggests potential biological activities that merit detailed investigation. This article will explore its biological activity, synthesis methods, and case studies that highlight its significance in various research domains.
Chemical Structure and Properties
The molecular formula of this compound is C13H16O6, with a molecular weight of approximately 268.26 g/mol. The compound features three methoxy groups on the phenyl ring, which may influence its interaction with biological targets.
Table 1: Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₆O₆ |
Molecular Weight | 268.26 g/mol |
Functional Groups | Methoxy, Carbonyl |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may act as an enzyme inhibitor , modulating various biochemical pathways involved in inflammation and cancer progression.
Potential Biological Effects:
- Anti-inflammatory : The compound has shown promise in reducing inflammatory markers in vitro.
- Anticancer : Initial studies indicate potential cytotoxic effects against certain cancer cell lines.
Case Studies
- Anti-inflammatory Activity : A study conducted on murine models demonstrated that administration of this compound led to a significant reduction in paw edema, indicative of its anti-inflammatory properties. The mechanism was linked to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Anticancer Properties : In vitro assays using breast cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. The compound was also found to inhibit cell proliferation significantly.
Table 2: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anti-inflammatory | Reduced edema in murine models | |
Anticancer | Induced apoptosis in breast cancer cells |
Synthesis Methods
The synthesis of this compound typically involves Fischer esterification , where the corresponding carboxylic acid reacts with methanol in the presence of a strong acid catalyst.
Synthesis Steps:
- Preparation : Mix the carboxylic acid with methanol.
- Catalysis : Add sulfuric acid as a catalyst.
- Reflux : Heat the mixture under reflux conditions.
- Purification : Isolate the product through crystallization or chromatography.
Table 3: Comparison of Synthesis Techniques
Technique | Yield (%) | Time Required |
---|---|---|
Fischer Esterification | 70-80 | 4-6 hours |
Acid-Catalyzed Condensation | 60-75 | 12 hours |
Properties
Molecular Formula |
C13H16O6 |
---|---|
Molecular Weight |
268.26 g/mol |
IUPAC Name |
methyl 3-oxo-3-(2,3,6-trimethoxyphenyl)propanoate |
InChI |
InChI=1S/C13H16O6/c1-16-9-5-6-10(17-2)13(19-4)12(9)8(14)7-11(15)18-3/h5-6H,7H2,1-4H3 |
InChI Key |
WLUUUJQTPWTEND-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)OC)C(=O)CC(=O)OC |
Origin of Product |
United States |
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